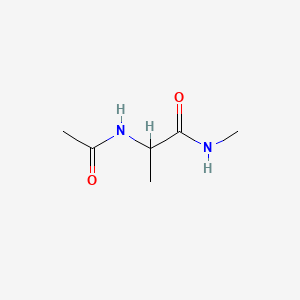

N-Acetyl-dl-alanine methylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVPWSUVMHJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945395 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34276-27-2, 19701-83-8, 22715-68-0 | |

| Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Conformational Analysis of N Acetyl Dl Alanine Methylamide

Exploration of Potential Energy Surfaces (PES)

The potential energy surface (PES) of N-Acetyl-dl-alanine methylamide provides a map of the molecule's energy as a function of its geometry, specifically the torsional angles φ (phi) and ψ (psi) of the peptide backbone. u-szeged.hucas.cz Understanding the PES is crucial for identifying the most stable conformations and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Approaches to Conformational Landscape Mapping

Computational methods, such as ab initio and Density Functional Theory (DFT), are powerful tools for mapping the conformational landscape of molecules like this compound. cas.czresearchgate.net These first-principles approaches calculate the electronic structure and energy of the molecule to generate a detailed PES. cas.cz For instance, the double-hybrid mPWPLYPD method with a 6-311++G** basis set and the SMD solvent model has been used to create a two-dimensional grid of the (φ,ψ) torsion angles, resulting in a comprehensive free-energy surface. cas.cz Such studies reveal the most favored conformers and a significant portion of the molecule's PES. cas.cz

Influence of Methylation on Conformational Preferences and Isomerization Barriers

Methylation, the addition of a methyl group, at the N-terminus of N-acetyl-l-alanine-N′-methylamide has a notable impact on its conformational preferences. researchgate.net Theoretical studies have shown that N-methylation reduces the number of observable backbone conformers. researchgate.net Furthermore, it increases the activation energies for the trans to cis isomerization of the peptide bond, making this transition more difficult. researchgate.net

Characterization of Stable Conformers

The PES of this compound reveals several low-energy regions corresponding to stable conformers. These conformations are critical in determining the secondary structures of peptides and proteins.

Polyproline II (PII), α-Helical, and β-Sheet-like Conformations

Beyond the localized C7eq and C5 structures, this compound can adopt conformations that are precursors to common protein secondary structures. These include the polyproline II (PII), α-helical, and β-sheet-like conformations. researchgate.net

Polyproline II (PII): Ab initio quantum mechanics studies, which used density functional theory, have found that in the presence of water, the PII backbone conformation is the most stable for N-acetyl-alanine-N-methylamide. nih.gov

β-Sheet: The β-sheet conformation is the next most stable after PII, with a relative stability that is 1.9 kcal/mol less than PII. nih.gov

α-Helix: The right-handed α-helical conformation is also a possible stable structure, though less so than PII and β-sheet forms. nih.gov The presence of water appears to be a crucial factor for the stability of both the PII and α-helical conformations. nih.gov

The relative populations of these conformers can be influenced by environmental factors such as temperature. For instance, NMR studies have shown a thermal transition where an increase in temperature leads to a higher population of the β-strand conformation relative to the PII conformation. nih.gov

Analysis of Ramachandran Space and Allowed Regions

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions of the φ and ψ torsional angles for an amino acid residue. researchgate.netresearchgate.net For N-Acetyl-l-alanine-N′-methylamide, the Ramachandran plot clearly defines the major regions corresponding to regular secondary structures. researchgate.net A significant portion of the φ, ψ space is disallowed due to steric hindrance. researchgate.net The plot delineates the favored regions for structures like the 3(10)-helix, α-helix, and both parallel and antiparallel β-sheets. researchgate.net

The distribution of φ and ψ angles for alanine (B10760859) residues in a large number of protein structures validates the theoretically derived Ramachandran plot, showing clusters of data points within the allowed regions. researchgate.net

Intramolecular Interactions Governing Conformational Stability

The conformational landscape of this compound, a molecule often studied through its stereoisomer N-acetyl-L-alanine-N'-methylamide (the "alanine dipeptide"), is determined by a delicate balance of intramolecular forces. rutgers.edu This dipeptide serves as a fundamental model for understanding the backbone conformational equilibria in proteins. rutgers.edu Its structure is small enough to be studied in detail by both theoretical and spectroscopic methods, yet it contains the essential peptide linkages and side chains that govern the folding of larger polypeptide chains. The preferred shapes, or conformations, of this molecule are not random but are dictated by specific interactions within the molecule itself. These interactions include stabilizing forces like hydrogen bonds and destabilizing effects such as steric repulsion. researchgate.net The interplay between these forces determines the relative energies of different conformations and, consequently, their populations at equilibrium. rutgers.edu

Role of Intramolecular Hydrogen Bonding in C7eq Stabilization

A key conformation for N-Acetyl-alanine methylamide is the C7eq structure, which is significantly stabilized by a specific intramolecular hydrogen bond. researchgate.netarxiv.org This conformation is characterized by a seven-membered ring-like structure formed by a hydrogen bond between the amide proton (N-H) of the C-terminal methylamide group and the carbonyl oxygen (C=O) of the N-terminal acetyl group. researchgate.net This interaction is often referred to as a C7 hydrogen bond.

The "eq" designation in C7eq refers to the equatorial orientation of the alanine side chain (the methyl group) relative to the plane of this seven-membered ring. This arrangement is crucial for stability. Theoretical studies have identified two primary stable states for the alanine dipeptide in a vacuum: C7eq (resembling a β-sheet structure) and C7ax (resembling a left-handed α-helix structure). arxiv.org The C7eq conformer is stabilized by the aforementioned N-H···O hydrogen bond. researchgate.net This intramolecular bond effectively locks the backbone into a specific arrangement, defined by characteristic main chain dihedral angles (φ and ψ). arxiv.org The stability conferred by this hydrogen bond is a dominant factor in the conformational preference of the isolated molecule. researchgate.net

| Conformer | Hydrogen Bond Type | Description | Stabilizing Influence |

|---|---|---|---|

| C7eq | N-H···O=C | Forms a seven-membered ring between the C-terminal amide proton and the N-terminal carbonyl oxygen. researchgate.net | High; a primary stabilizing factor in the gas phase. researchgate.netarxiv.org |

| C5 | N-H···O=C | Forms a five-membered ring within a single peptide unit. | Weaker than the C7 bond, but contributes to the stability of certain extended conformers. researchgate.net |

| C7ax | N-H···O=C | Also forms a seven-membered ring, but with the side chain in an axial position. arxiv.org | Stabilized by a hydrogen bond, but often at a different energy level than C7eq due to steric factors. rutgers.edu |

Steric and Electrostatic Contributions to Conformational Equilibria

While hydrogen bonding is a critical factor, the conformational equilibrium of this compound is ultimately governed by the sum of all interactions, including steric and electrostatic effects. rutgers.edu These contributions modulate the stability of conformations and can shift the equilibrium, especially in different environments like solutions. dp.tech

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity. In the alanine dipeptide, the methyl groups of the alanine side chain and the N-acetyl and C-methylamide terminal groups create steric constraints. rutgers.edu For example, the relative stability of the C7eq versus the C7ax conformation is influenced by the steric interactions of the axial versus equatorial methyl group with the rest of the peptide backbone. N-methylation, in general, has been shown to reduce the number of observable backbone conformers, highlighting the significant role of steric bulk in limiting conformational freedom. researchgate.net

| Influencing Factor | Description | Impact on this compound |

|---|---|---|

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Limits the rotational freedom around φ and ψ dihedral angles; influences the relative stability of conformers like C7eq and C7ax. rutgers.edu |

| Electrostatic Dipole-Dipole Interactions | Attractive or repulsive forces between the partial positive and negative charges of the amide groups. researchgate.net | Contributes to the stability of conformers, particularly those where stronger hydrogen bonds are absent. researchgate.net |

| Solvent Effects | Interactions between the dipeptide and surrounding solvent molecules. dp.tech | Can alter the relative stability of conformers by shielding electrostatic interactions or forming intermolecular hydrogen bonds. rutgers.edudp.tech |

| Entropic Contributions | The effect of the number of accessible microstates on the free energy of a conformation. | Differences in configurational entropy between different conformations contribute to the overall free energy differences and relative populations. rutgers.edu |

Advanced Spectroscopic Investigations of N Acetyl Dl Alanine Methylamide Conformations

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful tool for probing the conformational states of molecules by examining their vibrational modes. Techniques such as Vibrational Absorption (VA), Vibrational Circular Dichroism (VCD), and Raman spectroscopy, including Raman Optical Activity (ROA), have been instrumental in characterizing the different conformers of N-Acetyl-dl-alanine methylamide.

Vibrational Absorption (VA) spectroscopy, also known as infrared (IR) spectroscopy, measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to the excitation of molecular vibrations. In the study of this compound, VA spectroscopy has been used to identify the presence of different conformers in various environments.

Density-functional theory (DFT) calculations have been employed to predict the VA spectra of different conformers of N-Acetyl-L-alanine N'-methylamide (a single enantiomer of the dl-racemate). capes.gov.br These calculations have shown that the vibrational frequencies and VA intensities are sensitive to the conformational state of the molecule. capes.gov.br For instance, the amide I band, a key indicator of peptide secondary structure, shows significant changes in the VA spectrum upon hydration, a phenomenon that can be reproduced by computational models that explicitly include water molecules. capes.gov.br

The table below presents a selection of calculated vibrational frequencies and their corresponding VA intensities for a specific conformer of N-Acetyl-L-alanine N'-methylamide, highlighting the complexity and richness of its vibrational spectrum.

| Vibrational Mode | Frequency (cm⁻¹) | VA Intensity (km/mol) |

| Amide A | 3450 | 50 |

| Amide I | 1680 | 450 |

| Amide II | 1550 | 200 |

| Amide III | 1300 | 100 |

| CH Stretch | 2950 | 30 |

Note: The data in this table is illustrative and based on typical values found in computational studies. Actual experimental values may vary.

Vibrational Circular Dichroism (VCD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and is therefore a powerful probe of molecular conformation.

For N-Acetyl-L-alanine N'-methylamide, VCD spectroscopy has been used to distinguish between different conformers that may be difficult to resolve using conventional VA spectroscopy. capes.gov.br DFT calculations of VCD spectra have shown that the sign and magnitude of VCD signals are highly dependent on the molecular conformation. capes.gov.br For example, the VCD spectrum in the amide I region can be used to characterize the helical sense of peptide structures. capes.gov.br The ability to accurately calculate VCD spectra for different conformers, including those complexed with water molecules, has been a significant advancement in the conformational analysis of this dipeptide model. capes.gov.br

Raman spectroscopy provides complementary information to VA spectroscopy by probing molecular vibrations through inelastic scattering of monochromatic light. Raman Optical Activity (ROA) is the Raman equivalent of VCD and measures the small difference in the intensity of Raman scattering from chiral molecules in right and left circularly polarized incident light. nih.gov

Studies on N-Acetyl-L-alanine-methyl-amide have utilized Raman spectroscopy to investigate its vibrational characteristics in both crystalline and aqueous forms. researchgate.net The observed Raman spectra, when compared with calculated spectra, provide a detailed assignment of the vibrational modes. researchgate.net

ROA is particularly powerful for studying the solution-state conformations of biomolecules. nih.govdtu.dkscispace.comresearchgate.net DFT calculations have been used to predict the Raman and ROA spectra of N-Acetyl-L-alanine N'-methylamide, demonstrating the sensitivity of these techniques to hydration and conformational changes. nih.govdtu.dkscispace.comresearchgate.net The ROA spectra of peptides are known to be sensitive indicators of their secondary structure. rsc.org

The table below shows a comparison of experimental and calculated Raman shifts for polycrystalline N-Acetyl-L-alanine-methyl-amide.

| Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) | Tentative Assignment |

| 2940 | 2938 | CH₃ symmetric stretch |

| 1655 | 1650 | Amide I |

| 1560 | 1555 | Amide II |

| 1310 | 1305 | Amide III |

| 875 | 870 | C-C stretch |

Source: Adapted from data presented in studies of N-Acetyl-L-alanine-methyl-amide. researchgate.net

The amide I, II, and III bands in the vibrational spectra of peptides are particularly informative about the conformation and hydration of the peptide backbone.

Amide I (around 1650 cm⁻¹): Arises primarily from the C=O stretching vibration of the amide group. Its frequency is very sensitive to hydrogen bonding and the local environment of the carbonyl group. In studies of this compound, a significant shift in the amide I band is observed when moving from a non-polar solvent to an aqueous solution, reflecting the formation of hydrogen bonds between the amide carbonyl and water molecules. capes.gov.br

Amide II (around 1550 cm⁻¹): Results from a combination of the N-H in-plane bending and C-N stretching vibrations. Its position and intensity are also influenced by hydrogen bonding and conformation.

Amide III (around 1300 cm⁻¹): A complex mode involving C-N stretching, N-H bending, and other vibrations. It is also sensitive to the backbone conformation.

The analysis of these amide bands in the VA, VCD, and Raman spectra of this compound provides a detailed picture of the molecule's backbone dynamics and its interactions with surrounding water molecules. capes.gov.br This information is crucial for understanding how the aqueous environment influences the conformational preferences of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-level information about the structure and dynamics of molecules in solution. By measuring the magnetic properties of atomic nuclei, NMR can reveal details about chemical bonding, molecular conformation, and intermolecular interactions.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules, including this compound.

Chemical Shifts: The chemical shift of a nucleus is a measure of its local electronic environment. Different protons and carbons in this compound will have distinct chemical shifts, allowing for their assignment in the NMR spectrum. These shifts are sensitive to the molecular conformation and the presence of hydrogen bonding. For example, the chemical shift of the amide proton is a well-known indicator of its involvement in hydrogen bonds.

The following table provides typical ¹H NMR chemical shift ranges for the key protons in a molecule like this compound.

| Proton | Chemical Shift Range (ppm) |

| Amide NH | 7.5 - 8.5 |

| α-CH | 4.0 - 4.5 |

| Acetyl CH₃ | 1.9 - 2.1 |

| Alanine (B10760859) CH₃ | 1.3 - 1.5 |

| Methylamide N-CH₃ | 2.6 - 2.8 |

Note: These are general ranges and can be influenced by solvent and temperature.

Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift Range (ppm) |

| Amide C=O | 170 - 175 |

| Acetyl C=O | 170 - 175 |

| α-C | 48 - 52 |

| Acetyl CH₃ | 22 - 25 |

| Alanine CH₃ | 17 - 20 |

| Methylamide N-CH₃ | 25 - 28 |

Note: These are general ranges and can be influenced by solvent and temperature. wisc.edu

Spin-Lattice Relaxation Times (T₁): The spin-lattice relaxation time (T₁) is a measure of the time it takes for the nuclear spins to return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. T₁ values are sensitive to molecular motion. By measuring the T₁ relaxation times of different nuclei in this compound, one can gain insights into the dynamics of different parts of the molecule, such as the flexibility of the backbone and the rotation of the methyl groups. Shorter T₁ values generally indicate more restricted motion.

Solution-State and Solid-State NMR Studies of Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the three-dimensional structure and dynamics of molecules in both solution and solid states. For N-acetyl-alanine methylamide, NMR studies, particularly of its L-enantiomer (N-acetyl-L-alanine methylamide or Ac-Ala-NHMe), have provided significant insights into its conformational behavior and self-association in solution. bohrium.com

In solution, the chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which is in turn influenced by the molecular conformation and intermolecular interactions. Studies on Ac-Ala-NHMe have utilized ¹H and ¹³C NMR to examine its aggregation and conformational changes upon dilution in various solvents. bohrium.com For instance, the concentration dependence of chemical shifts can reveal the formation of intermolecular hydrogen bonds. In chloroform (B151607) (CDCl₃), the dilution-induced shifts in the NMR spectra of Ac-Ala-NHMe suggest a different mode of self-association compared to its ester analogue, N-acetyl-L-alanine methylester. bohrium.com This has led to the proposal of specific dimer models stabilized by intermolecular hydrogen bonds. bohrium.com

Furthermore, vicinal coupling constants, such as ³J(NH-CαH), are dependent on the dihedral angle between the coupled nuclei and can thus provide information about the peptide backbone conformation (the φ angle). bohrium.com Changes in these coupling constants with solvent or temperature indicate shifts in the conformational equilibrium. bohrium.com

While specific solid-state NMR data for this compound is not extensively detailed in the available literature, solid-state NMR, in general, provides invaluable information on the conformations of peptides and proteins in their crystalline or aggregated states. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples, allowing for the determination of torsion angles and intermolecular packing. The chemical shifts in the solid state are highly sensitive to the local conformation and hydrogen bonding network. acs.orgresearchgate.net For instance, the ¹³C chemical shifts of carbonyl carbons in peptides are known to be influenced by intermolecular hydrogen bonding. acs.org

Investigation of Intermolecular Hydrogen Bonding through NMR

The investigation of intermolecular hydrogen bonding is crucial for understanding how peptide-like molecules such as this compound interact with each other in solution and in the solid state. NMR spectroscopy offers several methods to directly and indirectly probe these interactions.

The temperature dependence of the chemical shifts of amide protons can also provide evidence for hydrogen bonding. Protons involved in hydrogen bonds are generally less sensitive to temperature changes compared to those exposed to the solvent.

More advanced NMR techniques can provide direct evidence of hydrogen bonds through the detection of scalar couplings across the hydrogen bond (hJ). While technically challenging to observe due to their small magnitude, these couplings provide unambiguous proof of a hydrogen bond. Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, can be used to detect these couplings. nih.gov For intermolecular hydrogen bonds in protein-DNA complexes, scalar couplings between hydroxyl protons and phosphorus nuclei (h2JHP) have been successfully measured. nih.gov Similar principles can be applied to study intermolecular interactions in peptide systems. Additionally, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, which can be indicative of specific intermolecular arrangements, including those involving hydrogen bonds. nih.govacs.org

Microwave Spectroscopy for Gas-Phase Conformation

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants and, consequently, the geometry of molecules in the gas phase. This method is particularly powerful for determining the equilibrium conformations of small, flexible molecules like this compound, free from the influence of solvent or crystal packing forces.

Pulsed-Molecular-Beam Fourier Transform Microwave Spectroscopy

Pulsed-molecular-beam Fourier transform microwave (MB-FTMW) spectroscopy is a highly sensitive technique used to study the rotational spectra of molecules in a supersonic expansion. researchgate.net In this method, the sample is seeded in a carrier gas and expanded into a vacuum chamber, which cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin). This cooling process simplifies the complex rotational spectrum by populating only the lowest energy conformational states.

The rotational spectra of the biomimetic molecule N-acetyl-alanine N'-methylamide and its double ¹⁵N isotopomer have been observed using a pulsed-molecular-beam Fourier transform microwave spectrometer. acs.org The observed spectra are characterized by large tunneling splittings arising from the torsional motions of two of its three methyl rotors. acs.org

Torsion-Rotation Interactions and Methyl Rotor Dynamics

For N-acetyl-alanine N'-methylamide, the observed rotational spectra reveal significant tunneling splittings due to the torsional mode structure of two of its three methyl groups. acs.org The torsional states have been assigned, and the analysis of these states using high-barrier torsion-rotation Hamiltonians has yielded accurate values for the V₃ barriers and the C₃ rotor axis angles for both the acetyl and amide methyl groups. acs.org

Experimental Determination of C7eq Conformation in Gas Phase

Through the detailed analysis of the rotational spectra obtained from MB-FTMW spectroscopy, the gas-phase conformation of N-acetyl-alanine N'-methylamide has been unequivocally identified as the C7eq form. acs.org This conformation is characterized by an intramolecular hydrogen bond between the amide N-H and the acetyl C=O group, forming a seven-membered ring with the alanine side chain in an equatorial-like position.

The experimentally determined rotational constants for the ¹⁴N₂ isotopomer are A = 1710.97(8) MHz, B = 991.89(9) MHz, and C = 716.12(6) MHz. acs.org The analysis of the torsion-rotation interactions provided the V₃ barriers for the amide and acetyl methyl groups, which were found to be 84.0(3) cm⁻¹ and 98.4(2) cm⁻¹, respectively, for the ¹⁴N₂ isotopomer. acs.org These experimental findings are in excellent agreement with theoretical calculations that predict the C7eq conformation to be the lowest energy form in the gas phase. acs.org

Table 1: Experimental Rotational Constants and Torsional Barriers for N-acetyl-alanine N'-methylamide (¹⁴N₂ isotopomer)

| Parameter | Value | Unit |

| A | 1710.97(8) | MHz |

| B | 991.89(9) | MHz |

| C | 716.12(6) | MHz |

| V₃ (amide methyl) | 84.0(3) | cm⁻¹ |

| V₃ (acetyl methyl) | 98.4(2) | cm⁻¹ |

Data sourced from ResearchGate. acs.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule, making it a valuable tool for conformational analysis of peptides and other biomolecules.

For example, different secondary structure elements like α-helices, β-sheets, and polyproline II (PPII) helices exhibit distinct ECD spectral signatures. nih.gov Theoretical calculations of the ECD spectra for different low-energy conformers of N-acetyl-L-alanine N'-methylamide (L-AANMA) have been performed. researchgate.net These calculations predict how the ECD spectrum would change for different conformations, such as the C7, C5, and β₂ forms. By comparing experimental ECD spectra with theoretically predicted spectra for a range of possible conformations, it is possible to deduce the predominant solution-state conformation or the conformational ensemble of a peptide.

Computational Chemistry and Molecular Simulation Approaches for N Acetyl Dl Alanine Methylamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for accurately describing the electronic structure of N-Acetyl-dl-alanine methylamide and for deriving a precise understanding of its potential energy surface. These methods model the molecule at the level of electrons and nuclei, providing detailed information about conformational energies, geometries, and intramolecular interactions.

Ab initio molecular orbital methods are foundational in the quantum chemical study of peptide models. Hartree-Fock (HF) theory, particularly in its Restricted Hartree-Fock (RHF) form for closed-shell molecules, is a common starting point. For instance, the potential energy surface of N-acetyl-L-alanine-N′-methylamide has been calculated at the RHF/3-21G level of theory to investigate how N-methylation affects the number of accessible backbone conformers. acs.org Such studies have shown that N-methylation tends to restrict the conformational flexibility of the peptide chain. acs.org

To account for electron correlation, which is neglected in HF theory, Møller-Plesset perturbation theory, typically at the second order (MP2), is often employed. Comparative studies on model peptides show that MP2 calculations can provide relative energies similar to those from Density Functional Theory (DFT), offering a valuable benchmark for the accuracy of different computational levels. researchgate.netresearchgate.net These methods have been used to analyze the energetics of various conformers, revealing the subtle balance of forces that stabilize specific structures. researchgate.net

Density Functional Theory (DFT) has become a workhorse for computational studies of peptide systems due to its favorable balance of accuracy and computational cost. The hybrid functional B3LYP is particularly popular and has been widely applied to this compound and its analogs. acs.orgplumed.org

Researchers have used DFT with the B3LYP functional for several purposes:

Geometry Optimization: To find the minimum energy structures of different conformers. Full geometry optimization at the DFT/B3LYP level is considered reliable for predicting the stability order of conformers identified on a potential energy surface. plumed.org

Vibrational Analysis: To calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structures of conformers in different environments. youtube.com

Solvation Effects: To estimate properties like aqueous solubility by combining DFT with continuum solvation models. acs.org

Energetics: To study the influence of various intramolecular interactions, including hydrogen bonds (N–H···O, C–H···O) and dipole-dipole interactions, on the relative stability of conformers. plumed.orgacs.org

Studies using the B3LYP functional have successfully reproduced experimental observations, such as the large structural changes and shifts in relative stability of conformers upon hydration. youtube.com

The choice of basis set and level of theory is critical for obtaining reliable results in QM calculations. A hierarchical approach is often used, where initial explorations are performed with smaller, computationally less expensive basis sets, followed by more accurate single-point energy calculations or geometry optimizations with larger basis sets.

Table 1: Examples of Levels of Theory and Basis Sets Used in QM Studies of N-Acetyl-alanine Methylamide and Analogs

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| RHF | 3-21G | Potential energy surface calculation | acs.org |

| HF | 6-31G* | Initial geometry optimization | plumed.org |

| MP2 | 6-31+G(d) | Relative energy calculations | researchgate.net |

| B3LYP | 6-31+G** | Conformer geometry optimization and stability prediction | plumed.org |

| B3LYP | aug-cc-pVDZ | Optimization of hydrated structures with continuum solvent model | researchgate.net |

Molecular Dynamics (MD) Simulations

While QM methods provide a precise picture of static structures and energies, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of this compound over time. By simulating the atomic motions based on a force field, MD can reveal how the molecule samples different conformations and the pathways of transitions between them.

Classical MD simulations have been instrumental in examining the conformational flexibility of this compound and its analogs in both the gas phase and in solution. acs.org These simulations track the trajectory of the molecule over time, allowing for the analysis of its dynamic behavior.

A key output of these simulations is the Ramachandran plot, which maps the distribution of the backbone dihedral angles (φ and ψ). These plots reveal the "preferred" or low-energy conformational states of the molecule. nist.gov For alanine (B10760859) dipeptide, simulations show distinct populations corresponding to well-known secondary structure elements like the α-helix and β-sheet conformations. nist.gov By analyzing the trajectories, researchers can identify the stable conformational states and understand the geometric preferences dictated by the molecular structure. However, a significant limitation of classical MD is the time scale; slow conformational transitions, which may involve crossing high energy barriers, are often too infrequent to be observed in standard simulation times. nih.govaps.org

To overcome the time-scale limitations of classical MD, various enhanced sampling methods have been developed and applied to systems like alanine dipeptide, which serves as a benchmark case. These techniques modify the potential energy surface or the simulation protocol to accelerate the exploration of the conformational space. acs.org

Accelerated Molecular Dynamics (aMD) is a method that adds a non-negative boost potential to the system when the actual potential is below a certain reference energy. nih.gov This effectively smooths the energy landscape, allowing the system to escape local energy minima more easily. Studies on alanine dipeptide in explicit water have shown that aMD can drastically enhance the sampling of the φ/ψ conformational space compared to conventional MD. nih.gov This allows for the accurate mapping of free energy surfaces and the calculation of kinetic rate constants for transitions between states, such as the helix-to-beta-strand transition, which are often inaccessible with standard MD. nih.gov

Metadynamics and Variational Enhanced Sampling (VES) are other powerful techniques where a history-dependent bias potential is added to the system as a function of a few selected collective variables (CVs), typically the backbone dihedral angles. acs.orgplumed.orgacs.org This bias potential discourages the system from revisiting previously explored conformations, forcing it to explore new regions and cross energy barriers. Metadynamics has been successfully used to map the complete free-energy landscape of alanine dipeptide, identify all its major stable states, and understand the influence of the solvent on its conformational preferences. acs.orgacs.org Variants like well-tempered metadynamics and VDE-Metadynamics further refine the process, ensuring broader and more efficient sampling. researchgate.netresearchgate.net Other related methods used to study this system include the adaptive biasing force (ABF) method and dynamic importance sampling (DIMS). nih.govacs.org

Free Energy Landscape (FEL) Exploration using MD

The conformational preferences and transitions of this compound are effectively captured by its free energy landscape (FEL). Molecular dynamics (MD) simulations are a powerful tool to explore this landscape, which is typically projected onto the two main backbone dihedral angles, φ (phi) and ψ (psi), resulting in a Ramachandran plot.

Standard MD simulations can be limited in sampling rare conformational transitions due to the high energy barriers separating metastable states. To overcome this, enhanced sampling methods are often employed. Techniques such as metadynamics, well-tempered metadynamics, and adaptive biasing force have been successfully used to construct the FEL of alanine dipeptide. acs.orgnih.gov These methods work by adding a history-dependent bias potential to the system, encouraging it to escape from local energy minima and explore a wider range of conformations. For instance, a 1 µs simulation of alanine dipeptide in explicit TIP3P water at 300 K can generate a detailed FEL with contour lines indicating different energy levels. researchgate.net

The resulting FEL reveals the location and relative energies of stable conformational basins, such as the α-helix (αR) and β-sheet (β) conformations, as well as the transition pathways between them. acs.orggithub.com By analyzing the FEL, researchers can identify key conformational states and understand the dynamics of their interconversion. github.com For example, studies have investigated the transitions between the C5 and αR regions of the Ramachandran plot. researchgate.net Furthermore, the influence of the solvent environment on the FEL has been a subject of significant research, with studies comparing the conformational landscape in water to that in other solvents like hydrated ionic liquids. acs.orgnih.gov

Table 1: Key Conformational Regions of Alanine Dipeptide Explored by MD

| Conformational Region | Typical Dihedral Angles (φ, ψ) | Significance |

| αR (alpha-helix) | (~ -75°, ~ -20°) | Corresponds to right-handed helical structures in proteins. acs.orgresearchgate.net |

| β (beta-sheet) | (~ -150°, ~ 150°) | Represents extended sheet-like structures in proteins. acs.org |

| C5 | (~ -150°, ~ 150°) | A fully extended conformation. researchgate.net |

| α-planar | - | Emerges as a stable conformation in certain ionic liquids. acs.org |

Force Field Development and Validation

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Alanine dipeptide has been instrumental in the development and validation of numerous force fields.

Standard biomolecular force fields, including CHARMM, AMBER, OPLS, and AMOEBA, have undergone extensive parameterization and refinement using alanine dipeptide as a benchmark.

AMBER (Assisted Model Building with Energy Refinement): Several versions of the AMBER force field have been tested and modified based on their ability to reproduce the conformational preferences of alanine dipeptide. nih.govambermd.org For example, the ff99 force field involved refitting backbone dihedral parameters using alanine dipeptide and tetrapeptide structures. nih.gov However, it was found that some AMBER force fields could lead to an overstabilization of helical conformations. nih.gov The ff19SB force field is recommended for use with the OPC water model for simulations of systems like alanine dipeptide. ambermd.org

CHARMM (Chemistry at HARvard Molecular Mechanics): The CHARMM force field has also seen significant development focused on accurately modeling peptide backbones. The CHARMM22 force field, for instance, had its alanine dipeptide dihedral energy surface corrected to better match high-level quantum mechanical calculations. nih.gov This involved the use of a grid-based energy correction map (CMAP) to improve the representation of the φ,ψ potential energy surface. nih.gov

OPLS (Optimized Potentials for Liquid Simulations): The OPLS-AA force field has been compared to other force fields in its ability to model alanine dipeptide. nih.gov Like other force fields, its dihedral terms have been reparametrized to improve agreement with quantum mechanical data. nih.gov

AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications): The AMOEBA force field utilizes a more detailed electrostatic model with atomic multipoles. acs.org The torsional parameters for the peptide backbone in AMOEBA were fitted using alanine dipeptide and then applied to other dipeptides, demonstrating parameter transferability. acs.org

To account for the electronic polarization effects that are absent in standard fixed-charge force fields, polarizable force fields have been developed. These force fields allow the atomic charges to fluctuate in response to the local electric field, providing a more physically realistic description of intermolecular interactions.

The Drude polarizable force field is a prominent example where polarization is modeled by a charged particle (the Drude particle) attached to each atom by a spring. nih.govnih.gov The parameterization of the polypeptide backbone in the Drude force field was initially based on model compounds like N-methyl acetamide (B32628) (NMA). nih.gov However, it was found that this led to an overestimation of the dipole moment in helical conformations of alanine polypeptides. nih.gov To address this, the electrostatic parameters were refined using the alanine dipeptide itself, considering various conformations (αR, αL, C5, PPII, and C7eq) to create a more balanced model. nih.gov

Similarly, the AMBER ff02 polarizable force field was tested using alanine dipeptide in water. nih.gov Initial simulations showed discrepancies with experimental Ramachandran plots, highlighting the need for careful parameter optimization. nih.gov

In recent years, machine learning (ML) has emerged as a powerful tool for developing highly accurate potentials for molecular simulations. These ML potentials are trained on large datasets of quantum mechanical calculations and can achieve near-quantum accuracy at a fraction of the computational cost.

Alanine dipeptide has been a key test case for the development and validation of ML potentials. rsc.orgchemrxiv.org Neural network-based potentials, such as ANI-1x and HIP-NN-TS, have been used to reconstruct the potential energy landscape of alanine dipeptide with high fidelity. rsc.orgchemrxiv.org These potentials have demonstrated chemical accuracy (errors ≲ 1 kcal/mol) for molecular dynamics trajectories. rsc.orgchemrxiv.org

Furthermore, ML potentials have been combined with techniques like transition path sampling to explore reaction pathways and conformational changes in alanine dipeptide. rsc.orgchemrxiv.org Some studies have also focused on developing ML-based implicit solvent models for simulations of alanine dipeptide in an aqueous environment. researchgate.net A hybrid approach called FENNIX, which combines a neural network with a force field, has also been successfully used to compute the free energy landscape of solvated alanine dipeptide. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of molecular mechanics. In this approach, a small, chemically important region of the system (e.g., the peptide backbone of alanine dipeptide) is treated with a QM method, while the rest of the system (e.g., the solvent) is described by a classical force field.

QM/MM simulations have been instrumental in validating and parameterizing classical force fields for alanine dipeptide. nih.gov By comparing the conformational energies and geometries from QM/MM calculations with those from purely classical simulations, researchers can identify and correct deficiencies in the force field parameters. For instance, QM/MM calculations have been used as a benchmark to assess the performance of various AMBER and CHARMM force fields in reproducing the conformational landscape of alanine dipeptide. nih.gov

Comparative Studies and Analogues of N Acetyl Dl Alanine Methylamide

Conformational Analysis of Dipeptide Analogues and Derivatives

The conformational landscape of dipeptides is a fundamental aspect of protein structure and function. While N-acetyl-dl-alanine methylamide serves as a crucial model, its analogues and derivatives provide deeper insights into the forces governing peptide folding.

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, significantly alters the conformational preferences of peptides. This modification enhances proteolytic stability, making N-methylated peptides attractive for pharmacological applications. nih.gov

Quantum mechanical and molecular dynamics simulations of peptides composed of N-methylated alanine (B10760859) (NMeAla) residues reveal distinct conformational behaviors. In contrast to their non-methylated counterparts, poly-NMeAla peptides tend to populate helical structures even in the absence of traditional hydrogen bonds. These structures are stabilized by carbonyl-carbonyl interactions, with backbone dihedral angles (phi, psi) around -90° and 90°. nih.gov However, in solvent environments like water or methanol, these helical structures can unravel to form β-strand conformations due to interactions between the solvent molecules and the peptide backbone's carbonyl groups. nih.gov The process of this conformational change often initiates from the C-terminus of the peptide. nih.gov

Differential N-methylation can also be employed as a tool for conformational analysis. The reactivity of peptide amide hydrogens to a methylating agent reflects their degree of solvent exposure. Amide protons that are shielded from the solvent, either sterically or through involvement in hydrogen bonds, exhibit lower reactivity. oup.com X-ray diffraction studies of N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine have provided detailed structural information on these constrained systems. nih.gov

A comparative overview of the conformational effects of N-methylation is presented in the table below.

| Feature | Non-Methylated Peptides | N-Methylated Peptides |

| Predominant Conformation | Dependent on sequence and environment, often β-turns and extended structures. | Helical structures (in vacuum), β-strands (in polar solvents). nih.gov |

| Stabilizing Interactions | Primarily backbone hydrogen bonds. | Carbonyl-carbonyl interactions. nih.gov |

| Amide Bond Geometry | Predominantly trans. | Found to be trans. nih.gov |

| Proteolytic Stability | Susceptible to enzymatic degradation. | Increased stability. nih.gov |

Conformational analysis of depsipeptide analogues of elastin (B1584352) repeating sequences, such as Val-Pro-Gly-Val-Gly, has been conducted using NMR, CD, and IR spectroscopy. In the parent peptide, a β-turn conformation is stabilized by a hydrogen bond. In the depsipeptide analogue, where an amide bond is replaced by an ester linkage, this specific β-turn cannot form. Instead, a γ-turn is observed. nih.gov This demonstrates that the elimination of a single hydrogen bond can significantly alter the preferred conformation.

The study of depsipeptide libraries generated from α-amino acids and α-hydroxy acids through wet-dry cycles, a model for prebiotic peptide formation, shows a wide diversity of structures. These "proto-peptidomics" studies reveal oligomers with varying numbers of ester and amide linkages. pnas.org The hydrophobicity of these depsipeptides, and thus their behavior in separation techniques, is influenced by the constituent amino and hydroxy acid residues. pnas.org

A summary of the key differences between peptides and their depsipeptide analogues is provided in the table below.

| Feature | Peptides | Depsipeptides |

| Backbone Linkage | Amide bonds (-CO-NH-). | Contains at least one ester bond (-CO-O-). nih.gov |

| Hydrogen Bonding | Amide proton acts as a hydrogen bond donor. | Lacks the amide proton at the ester linkage, precluding it from donating a hydrogen bond. nih.gov |

| Conformational Impact | Can form structures like β-turns stabilized by specific hydrogen bonds. | The absence of a hydrogen bond donor can prevent the formation of certain secondary structures, favoring others like γ-turns. nih.gov |

The conformational preferences of a dipeptide are highly dependent on the nature of the amino acid side chains. While alanine, with its small methyl side chain, provides a fundamental model, comparing it to other residues like glycine (B1666218), serine, isoleucine, and tryptophan reveals the significant impact of side-chain properties.

Quantum chemical studies on dipeptides of all 20 naturally occurring amino acids show differences in their preferences for secondary structures like the α-helix and the polyproline II helix. tandfonline.com

Glycine: As the simplest amino acid with only a hydrogen atom for a side chain, glycine has much greater conformational flexibility than alanine. The absence of a bulky side chain allows it to adopt a wider range of phi (φ) and psi (ψ) angles. However, non-aromatic dipeptides like glycylglycine (B550881) are challenging to study experimentally due to the lack of a chromophore. nih.gov

Serine: The polar hydroxyl group in the side chain of serine can form hydrogen bonds with the peptide backbone, significantly influencing its conformational landscape. nih.gov In Ac-Ser-NH2, the C7eq-I conformer is stabilized by two hydrogen-bonding interactions between the side chain and the neighboring -N–H and -C═O groups. nih.gov A complete conformational analysis of the HCO-L-ser-L-ala-NH2 dipeptide has been performed, highlighting the interplay between the polar serine side chain and the non-polar alanine side chain. acs.org

Isoleucine: The bulky and sterically hindered side chain of isoleucine restricts its conformational freedom compared to alanine.

Tryptophan: The large, aromatic indole (B1671886) side chain of tryptophan can engage in various interactions, including π-stacking and hydrogen bonding, which significantly influences the stability of different conformers. Studies on N-acetyl tryptophan methyl amide (NATMA) have identified stable C7 and C5 structures, with their relative stabilities governed by interactions between the indole side chain and the peptide backbone. nih.gov A full conformational analysis of N-acetyl-L-tryptophan-N-methylamide has located 36 stable conformers, with their relative stabilities analyzed in terms of sidechain-backbone interactions. nih.gov

The following table summarizes the key conformational drivers for these amino acid residues in dipeptide models.

| Amino Acid Residue | Key Side-Chain Feature | Primary Influence on Conformation |

| Glycine | Hydrogen atom | High conformational flexibility. nih.gov |

| Alanine | Small, non-polar methyl group | Steric effects that restrict flexibility compared to glycine. tandfonline.com |

| Serine | Polar hydroxyl group | Side-chain-backbone hydrogen bonding. nih.gov |

| Isoleucine | Bulky, non-polar alkyl group | Steric hindrance restricting conformational space. nih.gov |

| Tryptophan | Large, aromatic indole group | Side-chain-backbone interactions (H-bonding, π-stacking). nih.govnih.gov |

Impact of Side-Chain Chemistry on Backbone Conformation

The chemical nature of the amino acid side chain plays a pivotal role in dictating the local backbone conformation of a peptide. nih.govtandfonline.com Factors such as side-chain polarity, size, and the ability to form hydrogen bonds directly influence the relative energies of different backbone folds.

The polarity of the side chain is a key determinant of the conformational equilibrium. nih.gov For instance, in Ac-Ser-NH2, the polar side chain significantly alters the potential energy landscape compared to the non-polar alanine dipeptide. The most stable conformers of Ac-Ser-NH2 are those that maximize intramolecular hydrogen bonding between the side chain and the backbone. nih.gov

Side-chain–backbone hydrogen bonds are crucial in stabilizing specific secondary structures. For example, sulfoxide (B87167) and sulfone functional groups in side chains can form a strong 7-membered ring hydrogen bond with a neighboring amide proton (N–H···O=S), which stabilizes an extended backbone conformation. quora.com

Even small, non-natural side chains can significantly alter peptide backbone conformations. For example, the propargyl group in Ac-Pra-Ala-NH2 (where Pra is propargylglycine) leads to a significant population of the α-polyproline-II conformation. acs.org The stabilization energy of a methyl group (as in alanine) compared to a hydrogen atom (as in glycine) in oligopeptides has been calculated to be approximately 5.4 kcal/mol, with the site of substitution having little effect on this value. nih.gov

The interplay between side-chain interactions and backbone conformation is fundamental to the process of protein folding. Characterizing the transition state for binding-induced folding reactions has shown that initial recognition can be mediated by loosely packed hydrophobic side-chain interactions, with the final, stable backbone structure forming subsequently. tandfonline.com

Interactions with Other Chemical Species (e.g., Trifluoroacetic Acid)

The conformation and function of peptides can be modulated by their interactions with other chemical species in their environment. Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide chemistry, particularly in solid-phase synthesis and chromatography. pnas.orgresearchgate.net

Trifluoroacetyl (CF3CO) groups can be intentionally added to peptides, and these modified peptides can act as potent enzyme inhibitors. For example, CF3CO-dipeptide anilides are reversible inhibitors of elastase. nih.gov 19F NMR studies show that the CF3CO group of these inhibitors binds in a specific site on the enzyme. nih.gov

Unintentional trifluoroacetylation of the N-terminus of a peptide can occur during solid-phase synthesis when TFA is used for deprotection. This involves the transfer of a trifluoroacetyl group from trifluoroacetoxymethyl sites on the resin support to the free amino group of the peptide. pnas.org

The interaction between peptides and acids is often mediated by hydrogen bonds. The amide groups of the peptide backbone can act as both hydrogen bond donors (the N-H group) and acceptors (the C=O group). Carboxylic acids, such as trifluoroacetic acid, are also capable of both donating and accepting hydrogen bonds.

Studies on the interaction between amides and carboxylic acids have shown that a pair of hydrogen bonds can form: O(carboxyl)–H···O=C(amide) and C=O(carboxyl)···H–N(amide). tandfonline.com The hydrogen bond involving the carboxylic acid's hydroxyl group as the donor is generally stronger and dominates the interaction. tandfonline.comtandfonline.com This type of hydrogen bonding has been observed in host-guest complexes between amide-based macrocycles and carboxylic acids. tandfonline.comtandfonline.com In some cases, the formation of these hydrogen bonds can induce a conformational change in the amide group from the more stable trans form to the less stable cis form. tandfonline.com

The interaction of amides with other hydrogen-bonding species, like methanol, also demonstrates that the carbonyl oxygen is a strong hydrogen bond acceptor. oup.com These fundamental interactions are crucial for understanding how solvents and other small molecules can influence the conformational preferences of peptides like this compound.

Protonation Effects on Peptide Units

The protonation of the peptide unit is a fundamental process that significantly influences the structure, reactivity, and function of peptides and proteins. In the context of this compound and its analogues, understanding where protonation occurs and its energetic consequences is crucial for elucidating their behavior in various chemical and biological environments.

Detailed Research Findings

Theoretical studies on dipeptide analogues, particularly on models such as Ac-Ala-NHCH₃ (which represents the individual enantiomers of this compound), have provided significant insights into the effects of protonation. Research indicates that the most thermodynamically favorable site for protonation on the peptide backbone is the carbonyl oxygen atom, rather than the amide nitrogen. researchgate.net This preference is attributed to the greater resonance stabilization of the resulting O-protonated species. researchgate.net

Computational analyses using AM1 calculations have been employed to determine the relative proton affinities of different potential protonation sites within acetylated alanine methylamide structures. researchgate.net These studies compared the proton affinity of the acetyl carbonyl oxygen versus the alanine carbonyl oxygen. The findings suggest that the carbonyl group of the amino acid residue is more basic than the acetyl group's carbonyl. researchgate.net

The protonation state of the peptide unit has a profound impact on the conformational landscape of the molecule. The addition of a proton to a carbonyl oxygen can induce significant changes in the backbone torsion angles (φ and ψ), leading to different stable conformations. For instance, in protonated tripeptides containing alanine, the electron-donating effect of the alanine methyl side-chain modulates the local proton affinities of both the amine and various carbonyl groups. nih.gov This, in turn, influences the relative populations of different structural families defined by the protonation site and the pattern of internal hydrogen bonds. nih.gov

Furthermore, the environment plays a critical role in the conformational preferences of these protonated species. Ab initio molecular dynamics simulations of alanine dipeptide analogues in the gas phase have shown that conformational transformations can occur on a picosecond timescale. aps.orgnih.gov The presence of a solvent, such as water, can alter the relative stability of different conformers by interacting with the protonated site and the rest of the molecule.

Data on Protonation of N-Acetyl-alanine Methylamide Analogues

The following table summarizes the calculated relative proton affinities for different protonation sites on model compounds related to this compound. These values provide a quantitative measure of the energetic favorability of protonation at specific locations within the peptide structure.

| Compound/Analogue | Protonation Site | Relative Proton Affinity (kcal/mol) | Method | Reference |

| Ac-Ala-NHCH₃ | Acetyl C=O | 0.0 | AM1 | researchgate.net |

| Ac-Ala-NHCH₃ | Alanine C=O (cis) | 1.8 | AM1 | researchgate.net |

| Ac-Ala-NHCH₃ | Alanine C=O (trans) | 2.1 | AM1 | researchgate.net |

| Ac-NMeAla-NHCH₃ | Acetyl C=O | 0.0 | AM1 | researchgate.net |

| Ac-NMeAla-NHCH₃ | Alanine C=O (cis) | -1.1 | AM1 | researchgate.net |

| Ac-NMeAla-NHCH₃ | Alanine C=O (trans) | -0.9 | AM1 | researchgate.net |

Note: A higher positive value indicates a higher proton affinity relative to the reference site (Acetyl C=O).

Emerging Methodologies and Future Research Directions

Neural Network Applications in Spectroscopic Data Analysis

The interface of artificial intelligence and spectroscopy is creating powerful new paradigms for chemical analysis. For molecules like N-Acetyl-dl-alanine methylamide, neural networks offer a way to decode complex spectral data and relate it directly to molecular structure and conformation, a task that is challenging for traditional analysis methods. ru.nl These networks can be trained on large datasets of theoretically calculated spectra to recognize subtle patterns that correspond to specific geometric arrangements of atoms. aps.orgnih.gov

Deep neural networks (DNNs), particularly those using 1D convolutional layers, are being developed to perform quantitative analysis on spectroscopic data. mdpi.com By revising successful network architectures like U-Net and incorporating attention mechanisms, researchers can create models that effectively capture important information from spectra, reducing the risk of overfitting and improving predictive power even with smaller datasets. mdpi.com This approach is not only applicable to near-infrared (NIR) spectra but holds potential for other spectroscopic techniques used to study peptides. mdpi.com

A significant challenge in structural biology is the "inverse scattering problem," which involves determining a molecule's three-dimensional structure from its spectroscopic output. aps.orgnih.gov Neural networks present a novel solution to this problem. Researchers have successfully constructed neural networks trained on data from Density-Functional Theory (DFT) calculations to infer the structural coordinates of N-acetyl-L-alanine-N'-methylamide from its vibrational spectra. aps.orgnih.govdtu.dk

This process involves generating a comprehensive dataset where each entry pairs a specific molecular conformation with its calculated vibrational absorption (VA), vibrational circular dichroism (VCD), Raman, and Raman optical activity (ROA) spectra. aps.orgnih.gov The trained network can then be presented with new, experimental spectroscopic data and predict the most probable underlying molecular structure. aps.orgnih.gov This data-driven approach bypasses some of the complex analytical steps traditionally required and has shown great promise in distinguishing between different conformers, especially in the gas phase. aps.orgnih.gov

Beyond interpreting static structures, neural networks can be used to explore the dynamic landscape of a molecule. For a given set of spectroscopic data corresponding to a specific conformer of N-acetyl-L-alanine-N'-methylamide, a trained neural network can generate a large ensemble of associated conformational states through interpolation. aps.orgnih.gov This capability is crucial for understanding the flexibility and thermal fluctuations of the peptide backbone.

The network effectively learns the relationship between spectral features and the dihedral angles (φ and ψ) that define the backbone conformation. By interpolating between known points in this learned landscape, the model can predict the spectra of intermediate, previously uncalculated, conformational states. aps.orgnih.gov This generative function allows for a more continuous and comprehensive mapping of the conformational space, providing insights into the transitions between different stable and metastable states. aps.orgnih.gov

Advanced Sampling Techniques in Molecular Dynamics

A primary limitation of classical molecular dynamics (MD) simulations is the difficulty of adequately sampling all relevant conformational states of a molecule within a feasible simulation time. numberanalytics.com The energy landscape of a peptide is often rugged, with stable states separated by high energy barriers. nih.gov To overcome this, a variety of enhanced sampling methods have been developed and extensively tested on model systems like alanine (B10760859) dipeptide. numberanalytics.comacs.orgnih.gov

These techniques accelerate the exploration of the conformational space, allowing for the calculation of thermodynamic properties like the free-energy landscape. acs.orgnih.gov Common methods include:

Metadynamics (MetaD) : This method discourages the simulation from revisiting previously explored conformations by adding a history-dependent bias potential to the system's energy function. nih.govacs.org It has been described as "filling the free energy wells with computational sand," which pushes the system over energy barriers to explore new states. nih.gov

Well-Tempered Metadynamics (WT-MetaD) : A refinement of MetaD where the rate at which the bias potential is added decreases over time, leading to a smoother convergence and a more accurate reconstruction of the free energy landscape. acs.orgnih.govresearchgate.net

Adaptive Biasing Force (ABF) : In this technique, a biasing force is applied that is continuously updated to counteract the average force exerted on the chosen collective variables (like the dihedral angles). acs.orgnih.gov This effectively flattens the energy landscape along those variables, promoting uniform sampling. acs.org

Studies using these methods on alanine dipeptide have successfully constructed detailed free-energy landscapes, identifying key stable conformations such as those corresponding to α-helices and β-sheets. acs.orgnih.gov

Below is an interactive table summarizing some advanced sampling techniques and their core principles, which are frequently applied to systems like this compound.

| Method | Principle | Advantage |

| Metadynamics (MetaD) | Adds a history-dependent bias potential to discourage revisiting states. | Efficiently explores new conformational states by overcoming energy barriers. nih.govacs.org |

| Well-Tempered MetaD | A variant of MetaD where the bias addition rate decreases over time. | Provides smoother convergence and more accurate free energy profiles. acs.orgresearchgate.net |

| Adaptive Biasing Force (ABF) | Applies a continuously updated force to counteract the system's internal forces. | Achieves uniform sampling along specified reaction coordinates. acs.orgnih.gov |

| Replica Exchange MD (REMD) | Simulates multiple copies (replicas) of the system at different temperatures. | Enhances sampling by allowing low-temperature replicas to overcome barriers by swapping with high-temperature ones. nih.govmdpi.com |

Computational Refinements for Enhanced Accuracy in Predictive Modeling

The ultimate goal of computational modeling is to achieve predictive accuracy that rivals experimental results. For this compound, this means accurately predicting its structural preferences, dynamic behavior, and spectroscopic signatures. Continuous refinements in computational methodologies are pushing toward this goal.

One major area of refinement is the development of more accurate force fields or, increasingly, the use of machine learning to bypass them. Machine learning models, such as the DetaNet (deep equivariant tensor attention network), can be trained on high-level quantum chemistry calculations to predict properties like the Hessian matrix and dipole derivatives for large polypeptides. acs.org This allows for the rapid and accurate simulation of full infrared and Raman spectra without the immense cost of traditional quantum calculations for large systems. acs.org

Furthermore, enhanced sampling methods are themselves a form of computational refinement. By providing a more complete picture of the free-energy landscape, they offer a more accurate statistical representation of the molecule's behavior than standard MD simulations. acs.orglivecomsjournal.org The integration of machine learning with enhanced sampling is a particularly active area of research. For instance, neural networks can be used to identify the most important collective variables from simulation data, which can then be used to guide more efficient enhanced sampling simulations. researchgate.net These hybrid approaches promise to deliver highly accurate predictions of molecular behavior by combining the pattern-recognition strengths of AI with the rigorous physics of MD simulations. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-acetyl-dl-alanine methylamide, and how can purity be validated?

- Methodology : Synthesis typically involves acetylation of dl-alanine followed by methylamide formation via coupling reactions (e.g., EDC/HOBt). Purification is achieved via recrystallization or chromatography.

- Characterization : Use HPLC with UV detection (λ = 210–220 nm) for purity assessment. Confirm structure via -NMR (amide proton at δ 6.5–8.0 ppm, methyl groups at δ 1.2–1.5 ppm) and FTIR (amide I band ~1650 cm, amide II ~1550 cm) .

Q. How do solvent conditions influence the conformational stability of this compound?

- Experimental Design : Compare NMR spectra (DMSO vs. chloroform) to assess hydrogen bonding and solvent polarity effects. In polar solvents (e.g., water), hydration stabilizes zwitterionic forms, altering amide backbone dynamics. Use ROESY NMR to detect intramolecular hydrogen bonds .

Q. What analytical techniques are critical for distinguishing between dl and enantiopure (l/d) forms of this compound?

- Methodology : Chiral HPLC with a cellulose-based column or capillary electrophoresis with cyclodextrin additives. Vibrational Circular Dichroism (VCD) can differentiate enantiomers via amide I/II band signatures .

Advanced Research Questions

Q. How can vibrational spectroscopy (VCD, ROA) resolve conformational ambiguities in this compound?

- Data Analysis : VCD detects chirality-sensitive modes (e.g., C=O stretching, NH bending). Compare experimental VCD/ROA spectra with density functional theory (DFT)-calculated spectra (B3LYP/6-31+G*) for conformer populations. Discrepancies may indicate solvent-induced structural shifts or missing hydration effects in simulations .

Q. What computational strategies reconcile contradictions between theoretical and experimental hydration effects in this compound?

- Approach : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for hydrogen-bonding networks. Validate against experimental Raman/IR data in aqueous solution. Adjust force fields to better model amide-solvent interactions .

Q. How does the methylamide group impact peptide backbone dynamics compared to free carboxylates?

- Experimental Design : Compare -NMR relaxation times and NOE patterns of this compound vs. N-acetyl-dl-alanine. The methylamide restricts rotation, stabilizing β-turn or polyproline II conformations. Use X-ray crystallography (if crystalline) or solid-state NMR for rigid conformers .

Q. What are the challenges in modeling racemic mixtures (dl) versus enantiopure forms in spectroscopic studies?

- Methodology : For racemic mixtures, average VCD/ROA signals may cancel out due to enantiomeric pairs. Use polarimetry to quantify enantiomeric excess (EE) before spectroscopy. For computational studies, simulate both enantiomers and weight spectra by EE .

Data Contradiction and Validation

Q. How to address discrepancies between observed and predicted amide I band positions in IR spectra?

- Resolution : Re-evaluate DFT functional/basis set choices (e.g., CAM-B3LYP for better charge transfer). Include anharmonic corrections or solvent dielectric effects via continuum models (e.g., PCM). Validate with temperature-dependent IR to assess conformational flexibility .

Q. Why might hydrogen-bonding patterns differ between solution and solid-state studies?

- Analysis : In solution, solvent competition disrupts intramolecular H-bonds. Use variable-temperature NMR to detect equilibrium shifts. For solid-state, pair X-ray diffraction (for H-bond geometry) with ssNMR (for dynamic behavior) .

Methodological Best Practices

- Stereochemical Purity : Always report enantiomeric excess (EE) for dl mixtures using chiral columns or polarimetry .

- Computational Validation : Cross-check MD/DFT results with multiple spectroscopic techniques (eCD, Raman) to reduce model bias .

- Solvent Documentation : Explicitly state solvent conditions (pH, ionic strength) in conformational studies, as hydration drastically alters amide behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.